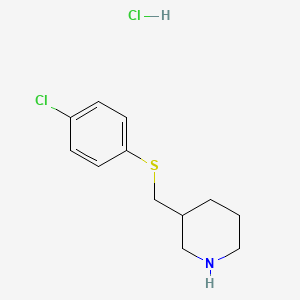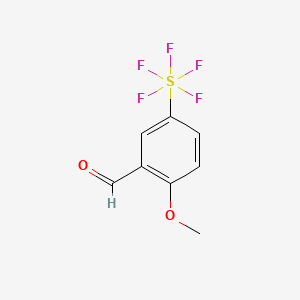
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione
Descripción general
Descripción
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione (IPI-ID) is a novel organic compound that has been studied in recent years for its potential applications in scientific research. IPI-ID was first synthesized in 2011 by a group of researchers at the University of Tokyo and has since been studied for its properties and potential applications in various fields. IPI-ID is a small molecule that belongs to the class of compounds known as isoindoles, which are characterized by a particular ring structure. The unique properties of IPI-ID make it an attractive candidate for use in scientific research, and its potential applications have been explored in recent years.
Mecanismo De Acción
The mechanism of action of 2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione is not yet fully understood. However, it is believed that its fluorescent properties are due to its ability to bind to proteins and other biomolecules. This binding is thought to be mediated by its isoindole structure, which is able to form hydrogen bonds with amino acid side chains. In addition, this compound is able to interact with proteins and other molecules through electrostatic interactions. Its ability to form hydrogen bonds and interact with proteins and other molecules is thought to be responsible for its ability to act as a fluorescent probe and inhibitor of protease activity.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not yet fully understood. However, it has been shown to have an inhibitory effect on the activity of several proteases, including the proteases involved in the processing of amyloid precursor protein. In addition, it has been shown to have an inhibitory effect on the activity of several ion channels, including the calcium-activated potassium channel. This compound has also been shown to have an inhibitory effect on the activity of certain enzymes involved in the metabolism of drugs.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione has several advantages for use in laboratory experiments. It is a small molecule, making it easy to handle and store. In addition, it is relatively inexpensive and can be synthesized using a variety of methods. Furthermore, its fluorescent properties make it useful for studying the structure and function of proteins and other biological molecules. However, this compound also has some limitations. Its mechanism of action is not yet fully understood, and it has not been extensively studied for its potential toxicity or other safety concerns.
Direcciones Futuras
In the future, 2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione could be studied further for its potential applications in scientific research. It could be used to study the structure and function of proteins and other biomolecules, as well as to study the effects of various drugs on cellular processes. In addition, further research could be conducted to better understand its mechanism of action and to assess its potential toxicity and safety concerns. Finally, this compound could be used as a tool for designing and synthesizing novel compounds with potential applications in medicine and other fields.
Aplicaciones Científicas De Investigación
2-(4-Isopropoxy-1H-indazol-3-yl)-1H-isoindole-1,3(2H)-dione has been studied for its potential applications in scientific research. It has been used as a fluorescent probe to study protein-protein interactions, as a fluorescent marker for cell imaging, and as an inhibitor of protease activity. Its ability to act as a fluorescent probe and inhibitor of protease activity make it a useful tool for studying the structure and function of proteins and other biological molecules. In addition, this compound has been used to study the structure and function of ion channels, as well as to study the effects of various drugs on cellular processes.
Propiedades
IUPAC Name |
2-(4-propan-2-yloxy-1H-indazol-3-yl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-10(2)24-14-9-5-8-13-15(14)16(20-19-13)21-17(22)11-6-3-4-7-12(11)18(21)23/h3-10H,1-2H3,(H,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYFWCBZPKUVUSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC2=C1C(=NN2)N3C(=O)C4=CC=CC=C4C3=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate](/img/structure/B1467595.png)

![1-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carbaldehyde](/img/structure/B1467598.png)

![(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine](/img/structure/B1467600.png)


![tert-Butyl 8-[amino(hydroxyimino)methyl]-7-methyl-3,4-dihydro[2,6]naphthyridine-2(1H)-carboxylate](/img/structure/B1467611.png)





